molecular formula C6H8N4O B067800 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde CAS No. 185040-30-6

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde

Cat. No. B067800
M. Wt: 152.15 g/mol
InChI Key: PXSMLHFRHDAPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, also known as MAPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MAPC is a versatile compound that can be synthesized using various methods and has a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis in cancer cells. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Biochemical And Physiological Effects

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of certain viruses. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its versatility, as it can be synthesized using various methods and has a wide range of applications. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its potential toxicity, as it has been found to have cytotoxic effects on certain cell types at high concentrations.

Future Directions

There are several future directions for research on 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, including further investigation of its mechanism of action, identification of its molecular targets, and development of more potent and selective derivatives. Additionally, the potential applications of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde in drug development, particularly in the treatment of cancer and inflammatory diseases, warrant further exploration. Finally, the use of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde as a fluorescent probe for the detection of nucleic acids and proteins may have significant implications in the field of biochemistry and molecular biology.

Scientific Research Applications

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has significant potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been used as a fluorescent probe for the detection of nucleic acids and proteins, as well as a reagent for the synthesis of pyrimidine nucleosides.

properties

CAS RN

185040-30-6

Product Name

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-4-(methylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H8N4O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10)

InChI Key

PXSMLHFRHDAPCE-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC=C1C=O)N

Canonical SMILES

CNC1=NC(=NC=C1C=O)N

synonyms

5-Pyrimidinecarboxaldehyde, 2-amino-4-(methylamino)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-azido-5-cyano-4-methylaminopyrimidine (22.24 g) from Example 5 in 400 mL of 50% aqueous formic acid was added Raney Nickel catalyst (5 g). The reaction mixture was shaken under an atmosphere of hydrogen (40.1 psi) in a Parr hydrogenation apparatus. There was a vigorous evolution of gas as the mixture was shaken at room temperature. After 30 minutes the apparatus was vented, additional Raney Nickel (5 g) was added, the apparatus recharged with hydrogen, and the mixture shaken overnight. The catalyst was removed by filtration and the filtrate was evaporated under high vacuum. The residue was suspended in water and filtered. The insoluble material was collected and dissolved in 450 mL of boiling water. The aqueous solution was filtered and the pH of the filtrate was adjusted to 7 with 1N sodium hydroxide. The precipitated product was collected by filtration and recrystallized from ethanol to give 5.0 g of 2-amino-4-methylamino-5-pyrimidinecarboxaldehyde.
Name
2-azido-5-cyano-4-methylaminopyrimidine
Quantity
22.24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

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